molecular formula C31H57N13O12 B12548411 L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine CAS No. 868595-20-4

L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine

Cat. No.: B12548411
CAS No.: 868595-20-4
M. Wt: 803.9 g/mol
InChI Key: TWIIXKBJQFRJFK-RPOKIZPRSA-N
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Description

L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection Steps: Protecting groups on the amino acids are removed using TFA or other acids.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products Formed

    Oxidation: Disulfide-bonded peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine can be used in various scientific research applications:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating peptide interactions with proteins and cell membranes.

    Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of peptides like L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-lysine: A simpler peptide with similar amino acid composition.

    L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-L-threonyl-L-lysine: Another peptide with a slightly different sequence.

Uniqueness

L-Glutaminyl-L-seryl-L-alanyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysine is unique due to the presence of the N5-(diaminomethylidene) group, which can impart distinct chemical and biological properties compared to other peptides.

Properties

CAS No.

868595-20-4

Molecular Formula

C31H57N13O12

Molecular Weight

803.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C31H57N13O12/c1-14(39-28(53)20(13-45)43-25(50)16(33)8-9-21(34)47)24(49)42-19(12-22(35)48)27(52)40-17(7-5-11-38-31(36)37)26(51)44-23(15(2)46)29(54)41-18(30(55)56)6-3-4-10-32/h14-20,23,45-46H,3-13,32-33H2,1-2H3,(H2,34,47)(H2,35,48)(H,39,53)(H,40,52)(H,41,54)(H,42,49)(H,43,50)(H,44,51)(H,55,56)(H4,36,37,38)/t14-,15+,16-,17-,18-,19-,20-,23-/m0/s1

InChI Key

TWIIXKBJQFRJFK-RPOKIZPRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)O

Origin of Product

United States

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